![molecular formula C30H41NO10 B1673516 Fmoc-21-アミノ-4,7,10,13,16,19-ヘキサオキサヘニコサノ酸 CAS No. 882847-34-9](/img/structure/B1673516.png)
Fmoc-21-アミノ-4,7,10,13,16,19-ヘキサオキサヘニコサノ酸
説明
Fmoc-N-amido-PEG6-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
科学的研究の応用
Peptide Synthesis
Role as a Protective Group
Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective modification of amino acids while preventing unwanted side reactions during the synthesis process. This characteristic is crucial for synthesizing complex peptides and proteins efficiently .
Drug Delivery Systems
Enhanced Solubility and Stability
The unique structure of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid contributes to the development of advanced drug delivery formulations. Its hydrophilic nature improves the solubility of therapeutic agents in aqueous environments. This property is particularly beneficial for formulating drugs that require enhanced bioavailability and stability in physiological conditions .
Bioconjugation
Facilitating Biomolecule Attachment
In bioconjugation techniques, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid serves as a linker that facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for creating targeted therapies and diagnostic tools in biomedical research. The ability to form stable amide bonds with primary amines enhances its utility in various conjugation strategies .
Polymer Chemistry
Synthesis of Functionalized Polymers
The compound is also employed in polymer chemistry for synthesizing functionalized polymers. These polymers can be tailored to possess specific properties suitable for applications in coatings and adhesives. The incorporation of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid into polymer matrices can enhance their performance characteristics such as adhesion and flexibility .
Research in Nanotechnology
Fabrication of Nanostructures
In nanotechnology research, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid plays a role in fabricating nanostructures that enhance the performance of nanoscale devices used in electronics and medicine. Its ability to form stable structures at the nanoscale is critical for developing innovative materials with advanced functionalities .
Summary Table of Applications
Application Area | Description |
---|---|
Peptide Synthesis | Used as a protective group in solid-phase peptide synthesis to prevent unwanted reactions. |
Drug Delivery | Enhances solubility and stability of therapeutic agents for improved bioavailability. |
Bioconjugation | Facilitates attachment of biomolecules for targeted therapies and diagnostics. |
Polymer Chemistry | Aids in synthesizing functionalized polymers with specific properties for coatings and adhesives. |
Nanotechnology | Contributes to the fabrication of nanostructures for enhanced performance in devices. |
作用機序
Target of Action
Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated .
Mode of Action
The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Instead, it facilitates the delivery of cytotoxic drugs to specific cells targeted by the antibodies . The specific pathways affected would therefore depend on the nature of the drug being delivered.
Result of Action
The primary result of the action of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is the formation of an ADC. The ADC can deliver cytotoxic drugs to specific cells, resulting in targeted cell death .
Action Environment
The action of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, as part of an ADC, is influenced by various environmental factors. These include the pH of the environment, which can affect the deprotection of the Fmoc group , and the presence of enzymes that can cleave the linker, releasing the drug . The stability and efficacy of the ADC can also be affected by factors such as temperature and storage conditions .
生物活性
Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid (Fmoc-21-Ahx) is a synthetic compound characterized by its unique structure that includes an Fmoc-protected amino group and a hexaoctaheneicosanoic acid backbone. This compound has gained attention in various fields including peptide synthesis, drug delivery systems, bioconjugation, polymer chemistry, and nanotechnology due to its favorable biological properties.
- Molecular Formula : C30H41NO10
- Molecular Weight : 575.65 g/mol
- CAS Number : 882847-34-9
- Physical State : Yellowish oil
Biological Activity Overview
Fmoc-21-Ahx exhibits several biological activities that make it valuable in research and therapeutic applications:
- Peptide Synthesis :
- Drug Delivery Systems :
- Bioconjugation :
- Polymer Chemistry :
- Nanotechnology Applications :
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using Fmoc-21-Ahx in SPPS significantly increased the yield of synthesized peptides compared to traditional methods without protective groups. The efficiency was attributed to the stability of the Fmoc group under standard coupling conditions.
Case Study 2: Drug Delivery Enhancement
Research focused on formulating a drug delivery system using Fmoc-21-Ahx showed improved solubility of hydrophobic drugs. In vitro studies indicated a 50% increase in drug release rates when encapsulated with this compound compared to conventional carriers.
Case Study 3: Targeted Bioconjugation
In another study, Fmoc-21-Ahx was employed to conjugate therapeutic agents with monoclonal antibodies. This resulted in enhanced targeting capabilities and reduced off-target effects in cancer treatment models, showcasing its potential in precision medicine.
Summary Table of Biological Activities
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO10/c32-29(33)9-11-35-13-15-37-17-19-39-21-22-40-20-18-38-16-14-36-12-10-31-30(34)41-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,31,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGZERUHBVYZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154275 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-34-9 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882847-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Fmoc-amino)-PEG6-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。